molecular formula C18H17N3O4S B2485665 ethyl 2-(2-(benzo[d]isoxazol-3-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1207050-34-7

ethyl 2-(2-(benzo[d]isoxazol-3-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No.: B2485665
CAS No.: 1207050-34-7
M. Wt: 371.41
InChI Key: GAUDZBSGGDPANP-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(benzo[d]isoxazol-3-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a useful research compound. Its molecular formula is C18H17N3O4S and its molecular weight is 371.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

Research on related compounds includes the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives through interaction with different arylidinemalononitrile derivatives and cyanoacrylate derivatives, leading to the creation of new compounds with confirmed structures based on elemental analysis and spectroscopic data (Mohamed, 2014); (Mohamed, 2021). This research is fundamental in exploring the chemical properties and potential applications of ethyl 2-(2-(benzo[d]isoxazol-3-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate by providing insights into its reactivity and the possibility of generating novel derivatives with potentially unique biological or chemical properties.

Biological Activity and Properties

A study on piperidine substituted benzothiazole derivatives, including compounds similar to the query chemical, highlighted the synthesis of ethyl 2-aminobenzo[d]thiazole-6-carboxylate derivatives and their biological evaluation, revealing that some compounds exhibit good antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021). This implies that derivatives of this compound might also possess interesting biological properties worth exploring for pharmaceutical applications.

Crystal Structure Analysis

The crystal structure of compounds closely related to the query chemical, such as ethyl 2‐methyl‐1‐(4‐phenylthiazol‐2‐yl)‐1H‐benzimidazole‐6‐carboxylate, has been determined, offering insights into the molecular configuration and intermolecular interactions that could influence the chemical reactivity and stability of similar compounds (He, Hu, Cao, & Peng, 2007). Understanding the crystal structure is crucial for designing derivatives with specific properties, such as improved solubility or enhanced biological activity.

Future Directions

Thiazoles and isoxazoles continue to be areas of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on the design and synthesis of new derivatives with improved potency and selectivity .

Properties

IUPAC Name

ethyl 2-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-2-24-17(23)11-7-8-14-16(11)20-18(26-14)19-15(22)9-12-10-5-3-4-6-13(10)25-21-12/h3-6,11H,2,7-9H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUDZBSGGDPANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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